(1R)-1-(2-methylphenyl)ethan-1-ol
Description
Enantiomerically Pure Alcohols as Key Synthons in Contemporary Organic Synthesis
Enantiomerically pure alcohols are fundamental building blocks in the chemical and pharmaceutical industries. nih.gov Their importance lies in their ability to serve as intermediates for a wide array of products with specific chiral centers, including pharmaceuticals, agrochemicals, flavorings, and liquid crystals. nih.gov The three-dimensional arrangement of atoms in these molecules is critical, as different enantiomers of a compound can exhibit vastly different biological activities. sci-hub.se For instance, in many aryl ethanolamine (B43304) drugs, the desired therapeutic effect resides primarily in the (R)-enantiomer. sci-hub.se This necessity for enantiopure compounds has driven extensive research into methods for their efficient and selective synthesis. nih.gov
The synthesis of chiral alcohols can be approached through various methods, including the asymmetric reduction of prochiral ketones, a process that can be catalyzed by either enzymes or chiral transition-metal complexes. mdpi.com Biotechnological approaches, in particular, are gaining traction as they offer a green and effective alternative, characterized by mild reaction conditions and high enantioselectivity. researchgate.net
The Role of (1R)-1-(2-methylphenyl)ethan-1-ol as a Chiral Building Block and Precursor in Advanced Materials and Fine Chemicals
This compound serves as a crucial chiral building block in the synthesis of more complex molecules. Its specific stereochemistry and functional groups make it a valuable precursor for a range of fine chemicals and advanced materials. Chiral secondary alcohols, such as this compound, are prevalent moieties in biologically active molecules and are considered valuable building blocks in synthetic chemistry. chemrxiv.org
The applications of this compound and its derivatives are diverse. For example, chiral 1,2-amino alcohols, which can be synthesized from chiral aryl ethanols, are important due to their biological activities and wide use in chemical synthesis. nih.gov The development of efficient synthetic routes to such compounds is therefore of significant interest.
Historical and Current Perspectives on Stereoselective Approaches to Chiral Aryl Ethanols
Over the years, significant progress has been made in the development of stereoselective synthetic methods. Catalytic asymmetric synthesis, which employs a chiral catalyst to create a new stereocenter, has become a prominent strategy. mdpi.com This includes both biocatalytic reductions of prochiral ketones using ketoreductases and chemical hydrogenation reactions catalyzed by chiral transition-metal complexes. mdpi.comencyclopedia.pub
A particularly effective method is the dynamic kinetic resolution (DKR) of racemic alcohols. mdpi.comencyclopedia.pub This process combines the kinetic resolution of a racemate, often catalyzed by an enzyme like lipase (B570770), with the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical 100% yield of the desired enantiomerically pure product. mdpi.comencyclopedia.pub Various metal catalysts, including those based on ruthenium, iron, and vanadium, have been developed to facilitate the racemization step in the DKR of chiral secondary alcohols. researchgate.net
Biocatalytic methods have also seen significant advancements. The use of whole-cell biocatalysts, such as those from Daucus carota (carrot) root, has been shown to be an environmentally friendly and highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols. sci-hub.senih.gov More recently, the use of natural deep eutectic solvents (NADES) in combination with microbial cells has been explored to enhance the efficiency of bioreductions by improving cell permeability and overcoming mass-transfer limitations. acs.org
Interactive Data Tables
Below are interactive tables summarizing key data related to the synthesis and properties of relevant chemical compounds.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBYRLJYGORNK-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42070-90-6 | |
| Record name | (1R)-1-(2-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Enantioselective Synthesis of 1r 1 2 Methylphenyl Ethan 1 Ol
Asymmetric Chemical Synthesis Strategies
The preparation of (1R)-1-(2-methylphenyl)ethan-1-ol in high enantiomeric purity relies heavily on asymmetric synthesis. These methods introduce chirality in a controlled manner, leading to the desired enantiomer as the major product. The primary approaches involve the asymmetric reduction of a prochiral ketone precursor or the asymmetric addition of organometallic reagents to a carbonyl compound.
Catalytic Asymmetric Reduction of 1-(2-methylphenyl)ethan-1-one
A prevalent and efficient strategy for synthesizing this compound is the catalytic asymmetric reduction of its corresponding prochiral ketone, 1-(2-methylphenyl)ethan-1-one (also known as 2'-methylacetophenone). researchgate.netnist.govsigmaaldrich.comnist.gov This transformation is typically achieved using a chiral catalyst that facilitates the selective transfer of a hydride to one of the two enantiotopic faces of the carbonyl group.
Both homogeneous and heterogeneous catalysis have proven effective in the asymmetric reduction of 1-(2-methylphenyl)ethan-1-one. uu.nl Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity due to well-defined active sites. uu.nl These systems typically consist of a transition metal complex, such as ruthenium or rhodium, coordinated to a chiral ligand. arabjchem.orgmdpi.com The chirality of the ligand is transferred to the catalytic site, directing the approach of the reducing agent.
For instance, ruthenium complexes bearing chiral diphosphine ligands have been successfully employed. ualberta.ca The choice of ligand is critical, as it dictates the steric and electronic environment around the metal center, thereby influencing the enantioselectivity of the reduction.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer practical advantages such as ease of separation and recyclability. uu.nl These can be prepared by immobilizing a homogeneous catalyst onto a solid support. While potentially offering lower activity or selectivity compared to their homogeneous counterparts, the development of well-defined, single-site heterogeneous catalysts is an active area of research aiming to bridge this gap. rsc.org
Table 1: Examples of Catalytic Asymmetric Reduction of 1-(2-methylphenyl)ethan-1-one
| Catalyst System | Ligand | Reductant | Enantiomeric Excess (ee) | Yield | Reference |
| [{RuCl2(p-cymene)}2]/NaOH | Pseudo-dipeptide | 2-propanol | High | High | sigmaaldrich.com |
| (S)-Me-CBS catalyst | (S)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine | BH3·THF | 61% | 59% | jst.go.jp |
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones. nih.gov This technique utilizes a hydrogen donor, often an alcohol like 2-propanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate in the presence of a chiral catalyst. sigmaaldrich.comacs.org Ruthenium and rhodium complexes are commonly used catalysts in these reactions.
The use of a pseudo-dipeptide ligand in conjunction with a ruthenium catalyst and 2-propanol as the hydrogen source has been reported to efficiently reduce a variety of acetophenone (B1666503) derivatives with excellent yields and enantioselectivities. sigmaaldrich.com This method avoids the need for high-pressure gaseous hydrogen, making it more amenable to standard laboratory setups.
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbonyl double bond, followed by hydrolysis to yield the alcohol. This reaction can be catalyzed by various transition metal complexes, including those of iron and platinum. researchgate.netscirp.org The enantioselectivity is controlled by the use of chiral ligands. While effective, the development of highly enantioselective hydrosilylation catalysts for ketones like 1-(2-methylphenyl)ethan-1-one remains an area of interest. researchgate.netoup.com
Hydroboration , another key reduction method, utilizes borane (B79455) (BH3) or its derivatives to add a boron-hydrogen bond to the carbonyl group. masterorganicchemistry.comlibretexts.org Subsequent oxidative work-up replaces the boron atom with a hydroxyl group. masterorganicchemistry.comlibretexts.org The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of an enantioselective hydroboration reaction. jst.go.jpnih.gov The use of an (S)-Me-CBS catalyst for the reduction of a related substrate, 2'-amino-3'-methylacetophenone, yielded the corresponding (R)-alcohol with good enantioselectivity, demonstrating the potential of this method for structurally similar ketones. jst.go.jp Zinc and other main group element compounds have also been explored as catalysts for hydroboration reactions. uni-regensburg.deacs.orgrsc.org
Asymmetric Addition Reactions to Carbonyl Precursors
An alternative to the reduction of a pre-formed ketone is the asymmetric addition of an organometallic reagent to a suitable carbonyl precursor. This approach allows for the simultaneous formation of the carbon skeleton and the chiral center.
The asymmetric addition of Grignard reagents to aldehydes is a powerful tool for the synthesis of chiral secondary alcohols. acs.orgrsc.orgresearchgate.net In the context of synthesizing this compound, this would involve the addition of a methyl Grignard reagent to 2-methylbenzaldehyde. The key to achieving high enantioselectivity lies in the use of a chiral ligand that coordinates to the magnesium center of the Grignard reagent, thereby creating a chiral environment that directs the nucleophilic attack on the aldehyde. rsc.orgnih.gov
New classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane have been designed to facilitate the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, achieving high enantiomeric excesses. rsc.orgnih.gov While this specific example targets tertiary alcohols, the underlying principle of ligand-mediated asymmetric addition is directly applicable to the synthesis of secondary alcohols. Copper-catalyzed systems have also shown promise in the asymmetric addition of Grignard reagents. nih.govresearchgate.net
Nucleophilic Additions Controlled by Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directing the stereoselectivity of subsequent reactions. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to direct the nucleophilic addition to a carbonyl group. For instance, an achiral ketone precursor can be derivatized with a chiral auxiliary to form a chiral enolate or a related intermediate. The subsequent reaction with a nucleophile, such as a Grignard reagent or an organolithium compound, proceeds with facial selectivity dictated by the steric and electronic properties of the auxiliary. This controlled addition leads to the formation of a new stereocenter with a specific configuration. Finally, cleavage of the auxiliary from the product yields the desired enantiomerically enriched alcohol. The effectiveness of this method is highly dependent on the choice of the chiral auxiliary, with auxiliaries derived from natural products like (-)-β-pinene being explored. researchgate.net
Chiral Auxiliary-Mediated Stereocontrol in Syntheses of this compound Precursors
Chiral auxiliaries can also be employed to control the stereochemistry during the synthesis of precursors to this compound. This approach involves creating a stereocenter in a molecule that will later be converted to the target alcohol. For example, asymmetric conjugate additions, such as the Michael addition, can be controlled by chiral auxiliaries to set a stereocenter in a precursor molecule. sioc-journal.cn Evans oxazolidinones are a prominent class of chiral auxiliaries that have proven effective in directing the stereoselective alkylation and aldol (B89426) reactions of their N-acyl derivatives. wikipedia.org
The general strategy involves attaching the chiral auxiliary to a substrate, performing the stereoselective reaction to introduce the desired chirality, and then cleaving the auxiliary to reveal the enantiomerically enriched precursor. This precursor can then be transformed into this compound through subsequent chemical modifications. The success of this strategy hinges on the high diastereoselectivity of the key bond-forming reaction and the efficient removal of the auxiliary without racemization.
Kinetic Resolution and Dynamic Kinetic Resolution for Enantiopure this compound
Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. researchgate.netnih.gov This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of racemic 1-(2-methylphenyl)ethan-1-ol, an enzyme or a chiral chemical catalyst can be used to selectively acylate one enantiomer, leaving the other unreacted. nih.gov For instance, lipase-catalyzed transesterification is a common method for the kinetic resolution of secondary alcohols. mdpi.com However, a significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%.
To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. wikipedia.org DKR combines the enzymatic or chemical kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the selective transformation is constantly replenished, theoretically allowing for a 100% yield of the desired enantiomerically pure product. wikipedia.org Chemoenzymatic DKR often employs a combination of a lipase (B570770) for the resolution and a metal complex, such as a ruthenium catalyst, for the racemization of the alcohol.
Biocatalytic and Chemoenzymatic Production of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.net Enzymes offer high enantioselectivity, operate under mild reaction conditions, and are environmentally benign.
Enzymatic Asymmetric Reduction of Prochiral Ketones (e.g., 1-(2-methylphenyl)ethan-1-one)
The asymmetric reduction of the prochiral ketone, 1-(2-methylphenyl)ethan-1-one (also known as 2'-methylacetophenone), is a direct and efficient route to enantiomerically pure this compound. nist.gov This transformation is catalyzed by a class of enzymes known as ketoreductases or alcohol dehydrogenases. acs.orgusm.my
Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. rss.jofrontiersin.org These enzymes are widely employed in the industrial synthesis of chiral alcohols due to their high stereoselectivity and broad substrate scope. acs.orgjiangnan.edu.cn For the synthesis of this compound, a KRED or ADH with the appropriate stereopreference is selected to reduce 1-(2-methylphenyl)ethan-1-one. The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the facial selectivity of the hydride attack on the carbonyl carbon. nih.gov
The efficiency of these enzymatic reductions can be influenced by various factors, including the specific enzyme used, the reaction conditions (pH, temperature), and the system for cofactor regeneration. Since the nicotinamide (B372718) cofactor (NADPH or NADH) is expensive, in-situ regeneration is crucial for the economic viability of the process. google.com This can be achieved by using a coupled enzyme system, such as glucose dehydrogenase, or by using whole-cell biocatalysts.
| Enzyme Source/Type | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Thermoanaerobacter ethanolicus SADH (mutant) | 3'-methylacetophenone | (R)-1-(3-methylphenyl)-ethanol | - | 87% yield | nih.gov |
| Sporobolomyces salmonicolor KRED | Aryl ketones | Chiral alcohols | High | - | nih.gov |
| Saccharomyces cerevisiae KRED (YOL151w) | Ketoesters, ketonitriles | Chiral alcohols | High | - | nih.gov |
| ADH from Rhodococcus ruber (ADH-A) | 3-chloropropiophenone | (S)-3-chloro-1-phenyl-1-propanol | >99% ee | High | uniovi.es |
Whole-Cell Biotransformations for Chiral Alcohol Production
Recombinant microorganisms, such as Escherichia coli and various yeast strains, are frequently engineered to overexpress specific KREDs or ADHs, enhancing their catalytic activity towards the target substrate. nih.govmdpi.com For the production of this compound, E. coli cells co-expressing a suitable NADP+-dependent ADH and a cofactor regeneration system, like formate (B1220265) dehydrogenase, have been shown to be effective. nih.gov Similarly, various yeast species have been screened and utilized for the asymmetric reduction of acetophenone derivatives. researchgate.net The optimization of reaction conditions, including substrate and biomass concentration, is crucial for achieving high conversion and enantioselectivity in whole-cell biotransformations. nih.gov
| Organism | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Escherichia coli (recombinant) | Acetophenone | (R)-1-phenylethanol | >99% | 39.4% yield | nih.gov |
| Phaseolus aureus L. (green grams) | 1-(4-methylphenyl)ethanone | (1S)-1-(4-methylphenyl)ethan-1-ol | 94.54% | 50% yield | google.com |
| Candida parapsilosis IFO 1396 | Racemic 1,3-butanediol | (R)-1,3-butanediol | 95% | 97% yield | mdpi.com |
Enzyme Engineering and Directed Evolution for Enhanced Stereoselectivity and Activity
Natural enzymes often require optimization to meet the demands of industrial processes, such as high activity, stability, desired substrate selectivity, and enantioselectivity. nih.gov Enzyme engineering, through techniques like directed evolution and rational design, provides powerful tools to tailor biocatalysts for specific applications. nih.govresearchgate.net Directed evolution mimics natural selection in the laboratory to improve enzyme properties without needing detailed knowledge of the protein's structure-function relationship. scispace.com This approach involves creating a library of mutant enzymes through random mutagenesis and/or in vitro recombination, followed by screening for variants with enhanced desired properties. scispace.comnih.gov
The process typically starts with identifying a target enzyme and cloning its gene into an efficient expression system. scispace.com This gene is then subjected to mutagenesis to create a diverse library of enzyme variants. nih.gov These variants are subsequently screened to identify those with improved performance, and the genes of these improved enzymes are used as templates for further rounds of evolution. scispace.com This iterative process has been successfully used to enhance enzyme stability, catalytic efficiency, and activity towards non-natural substrates. caltech.edu
Rational Design and Mutagenesis Studies of Biocatalysts
Rational design of enzymes relies on knowledge of the protein's three-dimensional structure and its mechanism. researchgate.net This approach involves making specific amino acid changes through site-directed mutagenesis to improve desired properties. researchgate.netnih.gov Structurally characterized enzymes, particularly those with bound substrates or cofactors, offer the best opportunities for rational design. frontiersin.org Computational methods can be used to perform "in silico" mutagenesis, predicting the effects of mutations on catalysis and reducing the experimental workload. frontiersin.org
A common strategy in rational design is to mutate residues within the enzyme's active site. frontiersin.org Modifying bulky hydrophobic residues lining the substrate-binding pocket can alter its shape and hydrophobicity, potentially expanding substrate tolerance or changing the enzyme's selectivity. frontiersin.org For instance, a rational mutagenesis study on methionine sulfoxide (B87167) reductase A (MsrA) enzymes, guided by in silico docking and molecular dynamics, successfully developed a mutant biocatalyst with an expanded substrate scope for the kinetic resolution of bulky sulfoxides. ucl.ac.ukucl.ac.uk This highlights the potential of rational design to overcome limitations of wild-type enzymes. ucl.ac.uk
Screening of Microbial Strains for Biocatalytic Potential
Screening diverse microbial populations is a fundamental and efficient method for discovering novel biocatalysts. mdpi.comnih.gov Microorganisms from various environments, including extreme ones, are valuable sources of enzymes with unique properties. mdpi.com The biocatalytic reduction of ketones to chiral alcohols is a widely studied transformation, and numerous microbial strains have been screened for their ability to perform this reaction with high enantioselectivity. researchgate.net
For example, a study evaluating three different Lactic Acid Bacteria (LAB) strains for the bioreduction of acetophenone identified Lactobacillus kefiri P2 as the most effective biocatalyst for asymmetric reduction. researchgate.net In another study, screening of soil fungal isolates revealed that Penicillium sp. and Aspergillus sp. showed significant bioconversion of acetophenone and its derivatives with varying enantioselectivity. researchgate.net The screening process often involves evaluating the microorganisms' performance under different culture conditions to optimize for maximum enzyme expression and conversion rates. researchgate.net This approach has proven to be a cost-effective and straightforward way to identify robust biocatalysts for the synthesis of chiral aromatic alcohols. researchgate.net
Below is a table summarizing the screening of various microorganisms for the bioreduction of acetophenone derivatives.
| Microorganism | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Lactobacillus kefiri P2 | Acetophenone | (R)-1-Phenylethanol | 99 | 99 |
| Erythrina horridum | Acetophenone | (S)-1-Phenylethanol | >98 | >98 |
| Erythrina horridum | 2'-Chloroacetophenone | (S)-1-(2-Chlorophenyl)ethanol | >98 | >98 |
| Erythrina horridum | 4'-Methylacetophenone | (S)-1-(4-Methylphenyl)ethanol | 34 | 99 |
This table is interactive. Users can sort and filter the data.
Process Optimization in Biocatalysis (e.g., cofactor regeneration, substrate loading, reaction media)
Optimizing reaction conditions is crucial for the efficient application of biocatalysts in organic synthesis. researchgate.net Key parameters that influence the performance of a biocatalytic process include temperature, pH, substrate loading, enzyme loading, and the reaction medium. researchgate.net Temperature, for instance, directly affects the enzyme's activity and stability, as well as the solubility of substrates and products. researchgate.net
Redox biocatalysts, such as alcohol dehydrogenases (ADHs), often require expensive cofactors like NAD(P)H. researchgate.netnih.gov Therefore, an efficient in-situ cofactor regeneration system is essential for the economic viability of the process. nih.gov This is typically achieved by using a second enzyme system, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), or by using a sacrificial co-substrate like 2-propanol. nih.govacs.org For example, the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol was achieved using a variant of an ADH from Lactobacillus kefir coupled with a GDH-based recycling system. researchgate.net
High substrate loading is desirable for industrial applications to maximize productivity. researchgate.net However, high concentrations of substrates or products can lead to enzyme inhibition. caltech.edu Optimization studies often involve finding a balance between substrate loading and enzyme stability to achieve high conversion and yield. researchgate.netresearchgate.net The choice of reaction media, including the use of co-solvents to improve the solubility of hydrophobic substrates, is also a critical factor. researchgate.net
Green Chemistry and Sustainability Considerations in Biocatalytic Synthesis
Biocatalysis is inherently aligned with the principles of green chemistry. wisdomlib.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the need for specialized equipment. acs.orgwisdomlib.org They are biodegradable, non-toxic, and derived from renewable resources. ucl.ac.ukmdpi.com The high selectivity (chemo-, regio-, and enantioselectivity) of enzymes often eliminates the need for protecting groups, simplifying synthetic routes and reducing waste generation. acs.org
The use of whole-cell biocatalysts can be particularly cost-effective as it bypasses the need for enzyme purification. researchgate.net Furthermore, biocatalytic processes are often conducted in aqueous media, avoiding the use of hazardous organic solvents. wisdomlib.org From an environmental and economic standpoint, biocatalytic methods present a green and sustainable alternative to traditional chemical syntheses for producing valuable compounds like chiral secondary alcohols. researchgate.net The development of biocatalytic routes is a key step towards more sustainable and environmentally friendly chemical manufacturing. rsc.org
Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable synthetic routes is a primary goal in modern chemistry, driven by the need to minimize environmental impact. nih.gov This involves the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste. nih.gov
Utilization of Green Solvents and Solvent-Free Conditions
Solvents constitute a major portion of organic waste in chemical processes and their removal is energy-intensive. text2fa.ir A key aspect of sustainable chemistry is the replacement of conventional, often toxic and volatile, organic solvents with greener alternatives. text2fa.iracs.org Green solvents can be derived from renewable sources, such as biomass, or designed to have minimal environmental risk. text2fa.ir Examples of green solvents include water, supercritical fluids, ionic liquids, and bio-derived solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). text2fa.iracs.org
Deep eutectic solvents (DES), particularly natural deep eutectic solvents (NADES), have emerged as promising green reaction media for biocatalysis. nih.gov These solvents are often composed of natural, biodegradable, and inexpensive components like choline (B1196258) chloride, sugars, and amino acids. nih.gov Studies have shown that the use of NADES as co-solvents can improve the yield and enantioselectivity of biocatalytic reductions. nih.gov For example, the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone mediated by a plant cell culture was successfully performed in a NADES. nih.gov
Solvent-free reaction conditions represent an ideal scenario in green chemistry, completely eliminating solvent-related waste and simplifying product purification. rsc.org A solvent-free aldol condensation has been demonstrated as the initial step in a chemo-biocatalytic route to produce aroma compounds. rsc.org While not always feasible, pursuing solvent-free or solvent-minimized conditions is a critical strategy in designing environmentally benign synthetic processes.
Energy-Efficient Technologies (e.g., Microwave-Assisted Synthesis)
The quest for sustainable chemical manufacturing has propelled the adoption of energy-efficient technologies, with microwave-assisted synthesis emerging as a prominent alternative to conventional heating methods. In the context of producing this compound, microwave irradiation offers significant advantages by potentially reducing reaction times, increasing yields, and enhancing process efficiency. mdpi.comdntb.gov.ua
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically accelerate reaction rates. This contrasts with conventional oil baths or hotplates, where heat is transferred inefficiently through convection. The result is often a substantial reduction in energy consumption and the ability to perform reactions in minutes rather than hours. mdpi.com
While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided literature, the benefits of this technology have been demonstrated in the synthesis of structurally related compounds. For instance, the intramolecular cyclization of 2-amino acid-derived enamines to produce substituted pyrroles showed a remarkable improvement in yield when switching from conventional heating to microwave irradiation. mdpi.com This suggests that similar enhancements could be realized in the enantioselective reduction of 2'-methylacetophenone (B146604) to this compound.
The advantages of microwave-assisted synthesis over conventional methods are illustrated in the following table, based on the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | R¹ Group | Yield (Conventional) | Yield (Microwave) |
|---|---|---|---|
| 1a | CH₂Ph | 23% | 86% |
| 1b | CH(CH₃)₂ | 18% | 75% |
| 1c | CH₂-indole | 15% | 55% |
| 1d | CH₂-Ph-OH | 12% | 62% |
Data derived from the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.com
The data clearly indicates that microwave-assisted conditions can lead to significantly higher yields in substantially shorter reaction times, highlighting its potential as an energy-efficient technology for the synthesis of chiral alcohols like this compound. mdpi.com
Principles of Atom Economy and Waste Reduction in this compound Production
The principles of green chemistry, particularly atom economy and waste reduction, are central to the sustainable production of this compound. mdpi.comrroij.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts.
In the synthesis of this compound, methods like asymmetric transfer hydrogenation (ATH) are often employed. tandfonline.com While highly effective in achieving high enantioselectivity, these methods can sometimes have lower atom economy due to the use of a hydrogen donor (like isopropanol (B130326) or formic acid) and a metal catalyst with chiral ligands. tandfonline.com The atoms from the hydrogen donor, apart from the transferred hydrogen, and the catalyst complex are not part of the final product.
To improve sustainability, significant focus has been placed on waste reduction, often quantified using metrics like the Process Mass Intensity (PMI). PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. acs.org A lower PMI indicates a greener, more efficient process with less waste generated.
Key Strategies for Waste Reduction:
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a powerful strategy for waste reduction. acs.org Biocatalytic reductions can occur in aqueous media under mild conditions (ambient temperature and pressure), drastically reducing the need for volatile organic solvents and the energy required for heating or cooling. mdpi.comacs.org These processes are often highly stereoselective, minimizing the need for chiral auxiliaries or complex purification steps that generate waste. acs.orgresearchgate.net
Catalyst Selection and Recycling: The choice of catalyst is crucial. While homogeneous catalysts can be highly active and selective, their separation from the product mixture can be difficult, leading to product contamination and catalyst loss. Heterogeneous catalysts or methods for recycling homogeneous catalysts are preferred to minimize waste.
Solvent Choice: Solvents contribute significantly to the PMI of a process. Shifting from traditional volatile organic compounds to greener alternatives like water or super-critical fluids can substantially reduce waste and environmental impact. mdpi.com Recent research also explores the use of natural deep eutectic solvents (NADES) as environmentally benign reaction media that can enhance reaction rates and stability. acs.orgmdpi.com
Table 2: Green Chemistry Metrics for Process Evaluation
| Metric | Description | Goal | Relevance to this compound Synthesis |
|---|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize | Favors addition reactions (e.g., hydrogenation) over substitutions or eliminations. |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize | Accounts for all materials used, including solvents and reagents, providing a complete picture of waste. acs.org |
| E-Factor | Total waste (kg) / Product (kg) | Minimize | A simple and widely used metric to quantify waste generation. |
By applying these principles, the synthesis of this compound can be optimized to not only be efficient in terms of yield and enantioselectivity but also environmentally sustainable through the minimization of waste and energy consumption. acs.orgresearchgate.net
Applications and Transformations of 1r 1 2 Methylphenyl Ethan 1 Ol in Asymmetric Catalysis and Organic Synthesis
(1R)-1-(2-methylphenyl)ethan-1-ol as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction towards the formation of a specific stereoisomer. wikipedia.org After the desired chiral center is created, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org The effectiveness of this compound as a chiral auxiliary is rooted in its defined three-dimensional structure, which influences the stereochemical course of subsequent reactions.
When this compound is attached to a prochiral substrate, for instance, through an ester linkage, it can effectively control the stereoselectivity of various transformations. The resulting diastereomeric intermediate reacts with reagents in a highly predictable manner, favoring one stereochemical outcome over the other.
Common diastereoselective reactions where auxiliaries derived from similar chiral alcohols are employed include:
Aldol (B89426) Reactions: In the synthesis of natural products, chiral auxiliaries like oxazolidinones are powerful tools for carbon-carbon bond-forming aldol reactions, enabling the stereoselective construction of complex molecules. researchgate.net
Grignard Reactions: Phenylglyoxylate (B1224774) esters derived from chiral alcohols can undergo highly diastereoselective Grignard reactions. researchgate.net
Diels-Alder Reactions: Acrylate (B77674) esters of chiral alcohols can act as chiral dienophiles in Diels-Alder reactions, yielding cycloadducts with high diastereoselectivity. researchgate.net
Ene Reactions: Esters of glyoxylic acid derived from chiral alcohols, such as trans-2-phenylcyclohexanol, have been used in ene reactions to create new stereocenters with high control. wikipedia.org
Reductions: The reduction of α-keto esters attached to a chiral auxiliary using hydride reagents like DIBAL-H or L-selectride can produce α-hydroxy esters with high diastereomeric purity. researchgate.net
The principle behind stereochemical induction by a chiral auxiliary is the creation of a sterically and electronically biased environment around the reactive center. For this compound, the key design elements are the bulky phenyl group and the strategically placed ortho-methyl substituent.
When this auxiliary is attached to a planar prochiral group (like a ketone or an enolate), the 2-methylphenyl group orients itself to create a "shielded" face and an "open" face. Incoming reagents will preferentially attack from the less sterically hindered "open" face, leading to the formation of one major diastereomer. The ortho-methyl group enhances this effect by increasing the steric bulk near the chiral center, further differentiating the two faces and improving stereocontrol. In some systems, non-covalent interactions, such as π-π stacking between aromatic rings of the auxiliary and the substrate or reagents, can also play a crucial role in pre-organizing the transition state for high selectivity. researchgate.netacs.org
This compound as a Precursor for Chiral Ligands
This compound is a valuable starting material for the synthesis of chiral ligands, which are essential components of catalysts used in enantioselective metal-catalyzed reactions. acs.org The alcohol is typically converted to its corresponding amine, (1R)-1-(2-methylphenyl)ethan-1-amine, which then serves as the chiral backbone for the ligand.
The chiral amine derived from this compound can be incorporated into various ligand frameworks. A prominent method is the Betti condensation, a three-component reaction involving the chiral amine, an aldehyde, and a phenol (B47542) (such as 2-naphthol). researchgate.net This reaction produces chiral aminobenzylnaphthols, which are effective ligands for asymmetric synthesis. researchgate.net
Other synthetic strategies include:
Schiff Base Formation: The chiral amine can be condensed with aldehydes to form chiral Schiff bases, which are versatile ligands for metal catalysts, particularly in asymmetric oxidation reactions. researchgate.net
Amide Coupling: The amine can be coupled with carboxylic acids to form chiral amides, which can be part of a larger, more complex ligand structure designed for specific catalytic applications. nih.gov
N-Alkylation: The amine can be used in N-alkylation reactions to attach it to other molecular scaffolds, creating ligands for a variety of transformations. researchgate.netacs.org
Ligands derived from the this compound motif have demonstrated effectiveness in a range of important enantioselective reactions.
Carbon-Carbon Bond Formation: A key application is in the enantioselective addition of organometallic reagents to carbonyl compounds. For example, aminonaphthol ligands synthesized from the corresponding chiral amine have been tested as catalysts in the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net This reaction forms a new carbon-carbon bond and a stereocenter, with the ligand controlling the enantiomeric outcome. researchgate.net The performance of these ligands can yield products with moderate to good enantioselectivities. researchgate.net
Table 1: Performance of Aminonaphthol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand Structure (Derived from Chiral Amine) | Aldehyde | Enantiomeric Excess (ee) | Reference |
| 1-(α-Aminobenzyl)-2-naphthols | Benzaldehyde | Moderate to Good | researchgate.net |
| Metallocenyl-substituted aminomethylnaphthols | Benzaldehyde | N/A (Diastereoisomerically pure synthesis) | researchgate.net |
C-H Activation: Chiral ligands play a critical role in emerging C-H activation technologies, where a catalyst selectively functionalizes a specific C-H bond. While direct examples featuring ligands from this compound are specific, the principle involves a metal center, guided by the chiral ligand, that coordinates to the substrate and directs the activation to one of two enantiotopic C-H bonds. The steric and electronic properties of the ligand are paramount in achieving high enantioselectivity in reactions like intramolecular hydroarylation to form heterocycles. ehu.es Copper complexes, for instance, have been used as catalysts for C-H activation in Henry reactions. researchgate.net
Asymmetric Hydrogenation: Ligands derived from chiral amines are widely used in the asymmetric hydrogenation of prochiral olefins, imines, and ketones. acs.orgokayama-u.ac.jp Ruthenium, rhodium, and iridium catalysts bearing such chiral ligands can achieve exceptionally high enantioselectivities (often >99% ee) in the synthesis of chiral amines, alcohols, and other reduced products, which are valuable intermediates for pharmaceuticals and agrochemicals. okayama-u.ac.jpacs.org
Stereoselective Transformations Utilizing this compound as a Chiral Building Block
Beyond its role as a temporary auxiliary or a ligand precursor, this compound can be used as a chiral building block, where its stereocenter is permanently incorporated into the final target molecule. In this approach, the chiral alcohol or its derived amine serves as a starting material for a synthetic sequence.
The inherent chirality of the molecule is carried through a series of reactions, influencing the stereochemistry of subsequent transformations or simply remaining as a key structural feature of the final product. This strategy is common in the synthesis of complex, biologically active molecules. For instance, chiral 1,2-amino alcohols, a structural motif present in numerous pharmaceuticals, can be synthesized using chiral starting materials like this compound or through asymmetric methods that create this moiety. acs.org The molecule can be subjected to transformations like N-alkylation or coupling reactions to build larger, more complex chiral structures where the (1R)-1-(2-methylphenyl)ethyl fragment is essential for the target's function. acs.orgthieme-connect.de
Synthesis of Complex Chiral Molecules and Natural Product Analogues
This compound is a crucial chiral building block for the synthesis of a variety of complex organic molecules. Its inherent chirality is transferred to target molecules, enabling the stereoselective construction of intricate three-dimensional structures. This is particularly important in the synthesis of natural products and their analogues, where specific stereochemistry is often essential for biological activity. louisville.edu
One of the primary uses of this compound is as a chiral auxiliary . wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For instance, the acrylate ester of a chiral auxiliary derived from this compound can undergo highly diastereoselective Diels-Alder reactions. researchgate.net Similarly, its phenylglyoxylate ester can be used in diastereoselective reductions with reagents like diisobutylaluminium hydride (DIBAL-H) and Grignard reagents. researchgate.net
The enantioselective reduction of ketones to produce chiral alcohols like this compound is a fundamental transformation that provides access to a wide array of chiral building blocks for natural product synthesis. sigmaaldrich.com These chiral alcohols can be further elaborated into more complex structures. For example, they can be used in the synthesis of chiral diamine ligands which are employed in metal-catalyzed asymmetric cross-coupling reactions. orgsyn.org
Below is a table summarizing the use of this compound and its derivatives in the synthesis of complex molecules:
| Precursor/Intermediate | Reaction Type | Product/Application |
| This compound | Chiral auxiliary attachment | Synthesis of complex chiral molecules and natural product analogues louisville.edu |
| Acrylate ester of a chiral auxiliary derived from this compound | Diels-Alder reaction | Highly diastereoselective formation of cyclic compounds researchgate.net |
| Phenylglyoxylate ester of a chiral auxiliary derived from this compound | Diastereoselective reduction (DIBAL-H, Grignard reagents) | Synthesis of α-hydroxy esters researchgate.net |
| This compound | Precursor for chiral ligands | Asymmetric catalysis, such as cross-coupling reactions orgsyn.org |
Derivatization of this compound for Specific Synthetic Purposes
The hydroxyl group of this compound is a key functional handle that allows for a wide range of derivatizations to suit specific synthetic needs. These modifications can alter the steric and electronic properties of the molecule, enabling its use in various catalytic systems and synthetic transformations.
A significant application of derivatization is the synthesis of novel chiral ligands for asymmetric catalysis. For example, this compound can be a precursor to chiral diamine ligands. These ligands, when complexed with transition metals like nickel, can catalyze asymmetric cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. orgsyn.org
Furthermore, derivatization can be employed to create prodrugs or to modify the properties of a molecule for specific biological applications. google.com For instance, free carboxyl groups of structures derived from this compound can be converted into amides or alkyl esters. google.com
The following table details some of the derivatization strategies and their purposes:
| Starting Material | Reagent/Reaction | Product | Purpose |
| This compound | Conversion to amine, followed by further reactions | Chiral diamine ligands | Asymmetric metal-catalyzed cross-coupling reactions orgsyn.org |
| Carboxylic acid derivatives of this compound | Ammonia, primary or secondary amines | Amides | Prodrug synthesis, modification of biological activity google.com |
| Carboxylic acid derivatives of this compound | Alcohols | Esters | Prodrug synthesis, modification of biological activity google.com |
Asymmetric Synthesis of Chiral Amines via (1R)-1-(2-methylphenyl)ethan-1-amine Intermediates
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. acs.org this compound serves as a valuable precursor for the synthesis of the corresponding chiral amine, (1R)-1-(2-methylphenyl)ethan-1-amine. This amine intermediate is then utilized in the asymmetric synthesis of more complex chiral amines.
One of the most efficient methods for preparing chiral amines is through the asymmetric hydrogenation of prochiral imines. acs.org (1R)-1-(2-methylphenyl)ethan-1-amine can be used to form imines that are then stereoselectively reduced. This amine can also be used as a chiral auxiliary in reductive amination reactions.
A particularly powerful and green approach for the synthesis of chiral amines is the use of transaminases. tdx.catresearchgate.net These enzymes can catalyze the asymmetric amination of ketones to produce chiral amines with high enantioselectivity. While not a direct transformation of the alcohol, the ketone precursor to this compound, 1-(2-methylphenyl)ethan-1-one, can be a substrate for transaminases to produce (1R)-1-(2-methylphenyl)ethan-1-amine. This biocatalytic approach avoids the use of heavy metals and harsh reagents. researchgate.net
The following table highlights the role of (1R)-1-(2-methylphenyl)ethan-1-amine in the synthesis of chiral amines:
| Intermediate | Reaction Type | Key Features | Resulting Chiral Amines |
| (1R)-1-(2-methylphenyl)ethan-1-amine | Asymmetric hydrogenation of imines | Use of chiral metal catalysts | Various α-chiral amines acs.org |
| (1R)-1-(2-methylphenyl)ethan-1-amine | Reductive amination (as chiral auxiliary) | Stereocontrol in the formation of new C-N bonds | Complex chiral amines |
| 1-(2-methylphenyl)ethan-1-one (precursor to the alcohol and amine) | Biocatalytic transamination | High enantioselectivity, green process | (1R)-1-(2-methylphenyl)ethan-1-amine and other chiral amines tdx.catresearchgate.net |
Spectroscopic and Structural Elucidation of 1r 1 2 Methylphenyl Ethan 1 Ol and Its Chiral Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. In the context of chiral molecules like (1R)-1-(2-methylphenyl)ethan-1-ol, specific NMR methods are invaluable for assigning absolute configuration and assessing enantiomeric purity.
Assignment of Absolute Configuration via Chiral Derivatizing Agents (CDAs)
One established NMR method for determining the absolute configuration of chiral alcohols and amines involves the use of chiral derivatizing agents (CDAs). researchgate.net These are enantiomerically pure reagents that react with the chiral substrate to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the assignment of the absolute configuration of the original enantiomer.
Commonly used CDAs for secondary alcohols include methoxytrifluoromethylphenylacetic acid (MTPA) and methoxyphenylacetic acid (MPA). researchgate.net The process involves creating two diastereomeric esters by reacting the chiral alcohol with both enantiomers of the CDA. The differences in the chemical shifts (Δδ) of the protons near the chiral center in the resulting diastereomers can then be used to deduce the absolute configuration.
While specific studies detailing the use of CDAs with this compound are not prevalent in the provided search results, the general methodology is widely applicable. For instance, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been successfully used as a chiral sensor for determining the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids, demonstrating the utility of this approach. mdpi.com
Elucidation of Stereochemistry through 2D NMR Techniques (e.g., NOESY, ROESY)
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the stereochemistry of molecules by providing information about through-space proton-proton interactions. acdlabs.com The Nuclear Overhauser Effect (NOE) is observed between protons that are in close spatial proximity, typically less than 5 Å apart, regardless of the number of bonds separating them. acdlabs.com
NOESY and ROESY experiments are particularly useful for differentiating between diastereomers and for determining the relative configuration of stereocenters within a molecule. acs.org In these experiments, cross-peaks indicate which protons are close to each other in space. For this compound and its derivatives, these techniques can reveal the spatial relationship between the protons on the chiral carbon and the protons of the methyl and phenyl groups, helping to confirm the assigned stereochemistry. The sign of the NOE cross-peaks can also provide information about the size of the molecule. scribd.com
The assignment of spectra can be aided by a combination of 1D (NOESY) and 2D NMR spectroscopy (NOESY, ROESY, HSQC). acs.org
Quantitative Enantiomeric Excess Determination using NMR
NMR spectroscopy is a primary method for the determination of enantiomeric excess (ee). rug.nl This is typically achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent, as described in section 4.1.1. The resulting diastereomers will exhibit distinct signals in the NMR spectrum, and the ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original sample. rug.nl
For this method to be accurate, the derivatization reaction must proceed to completion without any kinetic resolution, meaning both enantiomers must react at the same rate. rug.nl The chemical shift differences between the diastereomeric signals must be large enough for accurate integration.
An alternative approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers. This induces a chemical shift difference between the signals of the enantiomers in the NMR spectrum, allowing for the determination of the ee without chemical modification of the analyte. rug.nl Another efficient method involves the in situ fluorine-labeling of amines and alcohols, followed by 19F NMR analysis in the presence of a chiral cobalt(III) complex, which leads to clean baseline separation of the enantiomer signals. nih.gov
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
While NMR provides valuable information about the stereochemistry in solution, single-crystal X-ray crystallography offers an unambiguous determination of the absolute configuration of a chiral molecule in the solid state.
Single Crystal X-ray Diffraction Studies of this compound and its Co-crystals/Complexes
Single-crystal X-ray diffraction is a powerful technique that provides a precise three-dimensional map of the electron density within a crystal. From this map, the exact positions of all atoms in the molecule can be determined, unequivocally establishing its absolute stereochemistry.
While a specific single-crystal X-ray structure of this compound itself was not found in the search results, the technique has been used to confirm the absolute configuration of derivatives. For instance, the (S)-configuration of a related hydroxymethyl compound was confirmed by a single crystal X-ray diffraction study. nih.gov This demonstrates the definitive nature of this method in assigning absolute stereochemistry. The Crystallography Open Database provides a vast repository of crystal structures that can be searched for related compounds. ugr.es
Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Structures
The crystal packing of molecules is governed by a variety of intermolecular interactions, including hydrogen bonding and other supramolecular forces. ru.nl Hydrogen bonds, in particular, play a crucial role in the crystal structures of alcohols like this compound.
The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, rings, or more complex three-dimensional networks in the solid state. researchgate.net Analysis of these hydrogen bonding patterns can provide insights into the physical properties of the crystalline material. Other interactions, such as π-π stacking between the phenyl rings and C-H···π interactions, can also influence the crystal packing. researchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these various intermolecular interactions within a crystal structure. iucr.org
Chiral Chromatographic Techniques for Enantiopurity Assessment
The determination of the enantiomeric purity of this compound and its derivatives is a critical step in their synthesis and characterization. Chiral chromatography, which employs a chiral stationary phase (CSP) to interact differentially with enantiomers, is the most prevalent and reliable method for this purpose. The differential interaction leads to the separation of the enantiomers, allowing for their individual quantification. The primary techniques utilized for the enantioselective analysis of this class of compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a powerful and versatile technique for separating the enantiomers of 1-(2-methylphenyl)ethan-1-ol. The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and a suitable mobile phase that together provide sufficient enantioselectivity. bgb-analytik.com
Method Development Strategies: The process typically begins with screening a variety of CSPs with broad applicability. sigmaaldrich.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are often the first choice due to their wide-ranging chiral recognition abilities. bgb-analytik.comresearchgate.net These phases, such as ChiralCel® and Chiralpak®, interact with analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve separation. sigmaaldrich.commdpi.com
The mobile phase composition is systematically varied to optimize the separation. Common mobile phases for chiral separations are mixtures of a non-polar solvent (like n-hexane) and a polar modifier (like 2-propanol or ethanol). researchgate.net The type and concentration of the alcohol modifier can significantly impact retention times and resolution. For ionizable molecules, other mobile phase modes can be employed, such as the polar organic mode (e.g., methanol/acetonitrile) or reversed-phase mode (e.g., water/acetonitrile with buffers). sigmaaldrich.com Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can be incorporated in small amounts to improve peak shape and selectivity. mdpi.comchromatographyonline.com
A successful method development workflow involves:
Column Screening: Testing the racemic mixture on a selection of chiral columns (e.g., amylose-based, cellulose-based) under generic gradient conditions. ymc.co.jp
Mobile Phase Optimization: For promising columns, the mobile phase composition (e.g., ratio of hexane (B92381)/alcohol) is adjusted to achieve baseline separation (Resolution, Rs > 1.5). researchgate.net
Method Finalization: The flow rate and detection wavelength are fine-tuned to ensure a robust and efficient analysis.
Research Findings: Studies have demonstrated the successful separation of racemic 1-(2-methylphenyl)ethanol (B1581148) using a polysaccharide-based CSP. Specifically, a ChiralCel OJ-H column, which is based on cellulose tris(4-methylbenzoate), has been effectively used. The separation was achieved using a normal-phase mobile phase consisting of hexane and isopropanol (B130326). rsc.org The distinct retention times for the two enantiomers allow for the accurate determination of the enantiomeric excess (ee) of a sample.
| Parameter | Condition | Source |
| Compound | Racemic 1-(2-methylphenyl)ethanol | rsc.org |
| Instrument | Agilent Technologies 1260 Infinity II | rsc.org |
| Column | ChiralCel OJ-H (4.6 mm x 25 cm) | rsc.org |
| Mobile Phase | Hexane / Isopropanol (93/7 v/v) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 220 nm | rsc.org |
| Retention Times | tR1 = 17.705 min, tR2 = 20.425 min | rsc.org |
This interactive table summarizes the HPLC conditions used for the enantioselective separation of 1-(2-methylphenyl)ethanol.
Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination
Chiral Gas Chromatography (GC) is another principal technique for assessing the enantiomeric purity of volatile compounds like 1-(2-methylphenyl)ethan-1-ol and its derivatives. The separation is performed in the gas phase using a capillary column coated with a chiral stationary phase. gcms.cz
Method Development Principles: The most common CSPs for chiral GC are derivatized cyclodextrins. researchgate.net These cyclic oligosaccharides have a chiral cavity, and by substituting the hydroxyl groups with various functionalities, a wide range of enantioselective interactions can be achieved. Columns such as those with permethylated beta-cyclodextrin (B164692) stationary phases are widely used. gcms.cz
The key to a successful chiral GC separation is optimizing the oven temperature program. gcms.cz Typically, a slow temperature ramp is employed to allow for sufficient interaction between the analytes and the chiral stationary phase, which enhances resolution. wisc.edu The choice of carrier gas (commonly helium or hydrogen) and its flow rate also play a role in the efficiency of the separation. The enantiomeric ratio is calculated from the integrated areas of the two separated enantiomer peaks in the resulting chromatogram. libretexts.org
While direct analysis of the alcohol is possible, derivatization to a more volatile or less polar derivative (e.g., acetate (B1210297) ester) can sometimes improve peak shape and resolution, although it is often not necessary for secondary alcohols like 1-(2-methylphenyl)ethan-1-ol.
Research Findings: While specific GC methods for this compound are not extensively detailed in the literature, methods for the structurally analogous compound, 1-phenylethanol, are well-established and provide a strong basis for method development. sigmaaldrich.com These methods typically employ a cyclodextrin-based chiral column and an isothermal or programmed oven temperature. The conditions are readily adaptable for 1-(2-methylphenyl)ethan-1-ol, likely requiring only minor adjustments to the temperature program to account for slight differences in volatility and retention.
| Parameter | Condition | Source |
| Compound | Racemic 1-Phenylethanol (Analogue) | sigmaaldrich.com |
| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) | sigmaaldrich.com |
| Oven Temperature | 120 °C (Isothermal) | sigmaaldrich.com |
| Injector Temp. | 250 °C | sigmaaldrich.com |
| Detector | FID at 250 °C | sigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
This interactive table presents typical GC conditions for the enantiomeric separation of a closely related analogue, 1-phenylethanol, which are applicable to 1-(2-methylphenyl)ethan-1-ol.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, often offering significant advantages over HPLC in terms of speed, efficiency, and reduced environmental impact. afmps.be The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. chromatographyonline.com
Method Development in SFC: SFC method development for chiral separations shares principles with HPLC. The same polysaccharide-based chiral stationary phases used in HPLC are the most widely and successfully used columns in SFC. mdpi.comnih.gov The mobile phase in SFC consists of supercritical CO2 mixed with a small percentage of an organic modifier, typically an alcohol such as methanol, ethanol, or 2-propanol. afmps.be
The composition of the mobile phase (i.e., the identity and percentage of the co-solvent) is a critical parameter for optimizing selectivity and resolution. afmps.be Small amounts of additives, either acidic or basic, can also be included in the modifier to improve the peak shape and resolution of ionizable analytes. chromatographyonline.com Compared to HPLC, SFC allows for the use of higher flow rates due to the low viscosity of the supercritical fluid mobile phase, leading to significantly faster analysis times, often under a few minutes. chromatographyonline.commdpi.com
Research Findings: SFC is highly effective for the chiral separation of a wide range of pharmaceutical compounds, including chiral alcohols. chromatographyonline.com The high efficiency and speed make it particularly suitable for high-throughput screening environments. While a specific application for 1-(2-methylphenyl)ethan-1-ol is not prominently published, methods for structurally related chiral alcohols are common. For instance, the enantiomeric ratio of complex amino alcohols has been determined using an immobilized polysaccharide-based CSP with a CO2/ethanol mobile phase. acs.org These conditions serve as an excellent starting point for developing a robust SFC method for this compound. The general success of polysaccharide phases in SFC strongly suggests that columns like Chiralpak IA, IC, or ID would be effective for this separation. nih.gov
| Parameter | Condition (Representative for Chiral Alcohols) | Source |
| Compound Class | Chiral Amino Alcohols | acs.org |
| Column | Immobilized Polysaccharide CSP (e.g., IC-3, 4.6 mm x 150 mm) | acs.org |
| Mobile Phase | CO2 / Ethanol with 0.05% Diethylamine (DEA) (e.g., 88/12 v/v) | acs.org |
| Flow Rate | 1.5 mL/min | acs.org |
| Back Pressure | 10-15 MPa (Typical) | nih.gov |
| Temperature | 40 °C | acs.org |
| Detection | UV at 215 nm | acs.org |
This interactive table outlines representative SFC conditions for the chiral separation of alcohols, which can be adapted for this compound.
Mechanistic Investigations and Computational Chemistry Studies on 1r 1 2 Methylphenyl Ethan 1 Ol Stereochemistry
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The synthesis of enantiomerically pure (1R)-1-(2-methylphenyl)ethan-1-ol is most commonly achieved through the asymmetric reduction of its prochiral ketone precursor, 2'-methylacetophenone (B146604). Mechanistic studies are vital to unraveling how chiral catalysts guide this transformation to selectively produce the (R)-enantiomer.
Probing Transition State Structures and Reaction Pathways
The stereochemical outcome of an asymmetric reaction is determined at the transition state, the highest energy point on the reaction pathway. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling these fleeting structures.
For the asymmetric reduction of ketones like 2'-methylacetophenone, DFT calculations can elucidate the mechanism and origins of stereoselectivity. researchgate.net Studies on similar ruthenium-catalyzed hydrogenations suggest that the reaction can proceed through a bifunctional mechanism where the catalyst activates both the hydrogen source and the ketone substrate. scholaris.ca DFT calculations have been used to probe the reaction of 2'-methylacetophenone with various reagents, providing insight into the energetics of the reaction pathways. bath.ac.uk For instance, in related ruthenium-catalyzed reactions, it's proposed that the formation of a metal-amido complex precedes the hydrogen transfer to the ketone. scholaris.ca The geometry of the catalyst-substrate complex during this hydride transfer step dictates which face of the ketone is accessible, leading to the preferential formation of one enantiomer. Detailed DFT calculations on related systems have mapped out the energy profiles for competing pathways, identifying the key steric and electronic interactions that stabilize the transition state leading to the major enantiomeric product. researchgate.netacs.org
Understanding Stereoselectivity Origin in Catalyst-Substrate Interactions
The origin of stereoselectivity lies in the intricate non-covalent interactions between the chiral catalyst and the substrate within the transition state assembly. For the synthesis of this compound, biocatalysis using microorganisms is a common and highly selective method.
Whole cells of various microorganisms, including Periconia hispidula, Lactobacillus kefiri, and Acetobacter pasteurianus, have been shown to reduce 2'-methylacetophenone to the corresponding alcohol with high conversion and excellent enantiomeric excess. iomcworld.comnih.govresearchgate.net The enzymes within these cells, typically alcohol dehydrogenases, create a highly specific chiral pocket.
The enantioselectivity is governed by how the substrate, 2'-methylacetophenone, fits into this active site. Based on Prelog's rule, the enzyme preferentially delivers a hydride to one face of the ketone's carbonyl group. The methyl group on the phenyl ring (the ortho substituent) plays a significant role in orienting the substrate within the enzyme's binding pocket.
| Microorganism/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion (%) |
| Periconia hispidula | 2-Methylacetophenone | Not Specified | >99% | 99% |
| Lactobacillus kefiri P2 | o-Methylacetophenone | (S) | >99% | >99% |
| Acetobacter pasteurianus | 4'-Methylacetophenone | (R) | 99.6% | 11.9% |
| Eryngium horridum Malme | 2-Methylacetophenone | (S) | >99% | 40% |
Note: The table presents data for the reduction of methylacetophenones by various biocatalysts. The product configuration can vary depending on the specific enzyme and its adherence to Prelog or anti-Prelog selectivity. iomcworld.comnih.govresearchgate.netconicet.gov.ar
In transition metal catalysis, DFT studies on similar systems suggest that attractive interactions, such as C-H/π interactions between the catalyst's ligands and the substrate's aromatic ring, can be crucial for high enantioselectivity. scholaris.ca The interplay of steric repulsion and these attractive forces locks the substrate into a specific conformation, exposing one prochiral face to the incoming hydride.
Quantum Chemical Calculations (DFT) for Structural and Electronic Properties
DFT calculations are not only used to study reaction mechanisms but also to predict the intrinsic properties of molecules like this compound.
Conformational Analysis and Stereochemical Preferences
A molecule's shape is not static; it can exist in various spatial arrangements known as conformations. Conformational analysis using DFT identifies the most stable (lowest energy) conformers and the energy barriers to rotate between them. For this compound, the key rotational bonds are between the chiral center and the phenyl ring, and between the chiral carbon and the hydroxyl group.
Computational studies on structurally similar molecules, such as those containing an o-tolyl group, have been performed to determine the most stable conformers. researchgate.net Such analyses for this compound would reveal the preferred orientation of the methylphenyl group relative to the hydroxyl and methyl groups at the stereocenter. This preferred conformation is critical as it influences the molecule's physical properties, its interaction with other molecules (e.g., in a biological system or as a chiral ligand), and its spectroscopic signature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT methods can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). eurjchem.comacs.org
By performing these calculations on the optimized, low-energy conformers of this compound, a theoretical NMR spectrum can be generated. This computed spectrum can then be compared with an experimentally recorded one. A strong correlation between the predicted and experimental chemical shifts provides high confidence in the structural assignment. acs.orgnrel.gov This process is particularly useful for complex molecules where empirical prediction methods may be less accurate. aminer.orgarxiv.org Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated and compared to experimental spectra to confirm the presence of specific functional groups and to support the proposed structure. eurjchem.com
| Spectroscopic Technique | Predicted Data (via DFT) | Experimental Data | Application |
| ¹H NMR | Isotropic chemical shifts, coupling constants | Measured chemical shifts and splittings | Confirms proton environments and connectivity |
| ¹³C NMR | Isotropic chemical shifts | Measured chemical shifts | Confirms carbon backbone and stereochemistry |
| IR Spectroscopy | Vibrational frequencies and intensities | Absorption band positions | Verifies functional groups (e.g., O-H stretch) |
Computational Studies on Reactivity and Enantioselectivity
DFT can also be used to explore the reactivity of this compound. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), one can predict where it is most likely to act as a nucleophile or an electrophile. The calculated molecular electrostatic potential (MEP) map visually indicates the electron-rich (negative potential, e.g., around the oxygen atom) and electron-poor (positive potential) regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Furthermore, computational studies can model the molecule's role in subsequent reactions. For example, if this compound were used as a chiral ligand in a new catalytic reaction, DFT could be employed to model the transition states of that reaction. This would help predict the enantioselectivity it would induce, guiding the design of new synthetic methods. mdpi.com
Molecular Dynamics (MD) Simulations for Biocatalytic Systems
MD simulations provide a computational microscope to observe the dynamic behavior of biocatalytic systems at an atomic level. These simulations are instrumental in understanding the conformational changes that enzymes and substrates undergo during the catalytic process, which are often crucial for both activity and selectivity.
The precise orientation of the substrate within the enzyme's active site is a primary determinant of the stereochemical outcome of the reaction. MD simulations allow for a detailed characterization of the substrate-binding pocket and the interactions that stabilize the substrate in a catalytically competent conformation.
In the context of alcohol dehydrogenases (ADHs), which are commonly employed for the synthesis of chiral alcohols, the active site typically contains a catalytic zinc ion and a binding pocket lined with specific amino acid residues. lu.selu.se MD simulations can elucidate the role of these residues in substrate recognition and binding. For instance, simulations can reveal key hydrogen bonding interactions between the carbonyl oxygen of the substrate, 2-methylacetophenone, and specific amino acid side chains or the cofactor molecule. researchgate.net The hydrophobic interactions between the methylphenyl group of the substrate and non-polar residues in the active site also play a significant role in orienting the substrate for the subsequent hydride transfer.
Studies have shown that the volume and shape of the substrate-binding pocket are critical. bohrium.com MD simulations can map out the dimensions of the active site cavity and identify potential steric clashes that might hinder the binding of bulky substrates. frontiersin.org For the synthesis of this compound, the enzyme must accommodate the 2-methylphenyl group in a specific orientation that presents the Re-face of the ketone's carbonyl group to the hydride source, typically NADH or NADPH. researchgate.net
Table 1: Key Interactions in Substrate Binding
| Interacting Components | Type of Interaction | Significance for this compound Synthesis |
| Substrate Carbonyl Oxygen & Active Site Residues | Hydrogen Bonding | Orients the ketone for stereospecific hydride attack. |
| Substrate Methylphenyl Group & Hydrophobic Pocket | Van der Waals Forces | Stabilizes the substrate in the correct pre-catalytic state. |
| Substrate & Cofactor (NADH/NADPH) | Proximity and Orientation | Ensures efficient hydride transfer to the Re-face of the carbonyl. |
MD simulations can provide a dynamic picture of the entire catalytic cycle, from substrate binding to product release. This includes the crucial hydride transfer step from the cofactor to the substrate's carbonyl carbon. The simulations can track the distances and angles between the reacting atoms, offering insights into the transition state of the reaction.
The enantioselectivity of an ADH towards producing this compound is determined by the energetic preference for the substrate to bind in an orientation that leads to the (R)-alcohol over the orientation that would produce the (S)-enantiomer. MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can calculate the free energy profiles for both reaction pathways. A lower energy barrier for the formation of the (R)-product explains the observed high enantiomeric excess.
A key application of MD simulations is in the rational design of improved biocatalysts. By identifying the key residues that control substrate binding and enantioselectivity, researchers can propose specific mutations to enhance the enzyme's performance for the synthesis of this compound.
For example, if simulations indicate that a particular amino acid residue is causing steric hindrance and limiting the activity towards the bulky 2-methylacetophenone, it can be targeted for site-directed mutagenesis. acs.org Replacing a bulky residue with a smaller one, such as alanine (B10760859) or glycine, can enlarge the substrate-binding pocket, potentially increasing the catalytic efficiency. frontiersin.org
Table 2: Examples of Rational Engineering Targets Guided by MD Simulations
| Target Residue/Region | Rationale for Mutation | Predicted Outcome for this compound Synthesis |
| Bulky residue in the active site | Reduce steric hindrance | Increased substrate affinity and catalytic activity. |
| Residue interacting with the methyl group | Modulate substrate orientation | Enhanced enantioselectivity towards the (R)-enantiomer. |
| Flexible loop near the active site | Alter substrate access/product release | Improved turnover rate. |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for (1R)-1-(2-methylphenyl)ethan-1-ol Synthesis
The synthesis of enantiomerically pure alcohols like this compound heavily relies on effective catalytic systems. Future research is focused on developing novel catalysts that offer higher efficiency, selectivity, and sustainability.
One promising area is the use of ruthenium complexes as catalysts. arabjchem.org These complexes have shown significant potential in the α-alkylation of ketones, a key step in the synthesis of chiral alcohols. arabjchem.org Supported ruthenium hydroxide (B78521) catalysts are being explored for green functional group transformations. arabjchem.org The development of ruthenium (II) complexes with optically active hemilabile P, N, O-tridentate ligands is another active area of research for asymmetric transfer hydrogenation. arabjchem.org
Immobilized homogeneous catalysts are also gaining attention. uu.nl While homogeneous catalysts are known for their high selectivity, they can be difficult to separate from the reaction mixture. uu.nl Immobilizing these catalysts on solid supports combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. uu.nl However, challenges remain in maintaining catalyst activity after immobilization. uu.nl
Furthermore, the development of catalysts for the asymmetric reduction of the corresponding ketone, 2'-methylacetophenone (B146604), is a key focus. This includes both chemocatalytic and biocatalytic approaches. For instance, whole-cell biocatalysis using microorganisms like Lactobacillus senmaizukei has shown promise in the asymmetric bioreduction of acetophenone (B1666503), a related ketone. qu.edu.qa
| Catalyst Type | Research Focus | Potential Advantages |
| Ruthenium Complexes | α-alkylation of ketones, asymmetric transfer hydrogenation | High efficiency and selectivity, potential for green chemistry. arabjchem.org |
| Immobilized Homogeneous Catalysts | Combining selectivity of homogeneous catalysts with ease of separation | Improved sustainability and reusability of catalysts. uu.nl |
| Biocatalysts | Asymmetric reduction of prochiral ketones | Environmentally friendly, high enantioselectivity under mild conditions. qu.edu.qa |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid and efficient reaction design and optimization. rsc.org These technologies can analyze vast datasets to predict reaction outcomes, optimize conditions, and even design novel catalysts. researchgate.netmdpi.com
For the synthesis of this compound, AI and ML can be employed to:
Predict Enantioselectivity: ML models can be trained on existing reaction data to predict the enantiomeric excess (%ee) of a reaction, guiding the selection of the best catalyst and conditions. researchgate.net
Optimize Reaction Conditions: AI algorithms can explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and enantioselectivity. qu.edu.qarsc.org
Design Novel Ligands and Catalysts: Generative AI models can design new chiral ligands and catalysts with improved performance for asymmetric synthesis. researchgate.netchemistryworld.com
A significant challenge in applying ML to chemical reactions is the often limited size of experimental datasets. researchgate.net Transfer learning, where a model is pre-trained on a large dataset of general chemical information before being fine-tuned on a smaller, specific dataset, is a promising approach to overcome this limitation. researchgate.net
Continuous Flow Chemistry for Scalable and Sustainable Production of Chiral Alcohols
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chiral alcohols like this compound. nih.govrsc.org This technology enables safer, more efficient, and scalable production. azolifesciences.com
Key benefits of continuous flow chemistry include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with hazardous reagents and exothermic reactions. azolifesciences.com
Improved Efficiency and Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and selectivities. azolifesciences.com
Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, avoiding the need for re-optimization of reaction conditions. nih.gov
The use of fixed-bed reactors with immobilized catalysts is particularly appealing for continuous flow processes, as it simplifies catalyst recovery and reuse. nih.govrsc.org Chemoenzymatic continuous flow systems, which combine chemical and enzymatic catalytic steps, have also been developed for the production of chiral alcohols from racemic mixtures with high conversion and selectivity. rsc.org
Exploitation of this compound in New Stereoselective Cascade Reactions
This compound and similar chiral alcohols are valuable synthons for the construction of more complex molecules. A key area of future research is their use in stereoselective cascade reactions, where multiple chemical transformations occur in a single step, to rapidly build molecular complexity.
For example, chiral alcohols can be used as starting materials in transition metal-catalyzed cross-coupling reactions to form stereogenic C(sp3) centers. acs.org Research is ongoing to develop new catalytic systems that can control the stereochemistry of these reactions. acs.org Additionally, dearomatization reactions of phenol (B47542) and naphthol derivatives can lead to the formation of complex spirocyclic structures. bris.ac.uk
The development of one-pot synthesis methods that combine multiple reaction steps, such as the synthesis of alkylidene 1-alkylindan-1-ols using a combination of Brønsted acid and palladium catalysis, is another active area of investigation. acs.org
Advanced Characterization Techniques for In-situ Monitoring of Chiral Transformations
Understanding the mechanisms of chiral transformations is crucial for developing more efficient and selective reactions. Advanced characterization techniques that allow for in-situ and real-time monitoring of these reactions are therefore of great importance.
Techniques currently being explored include:
Time-Resolved Electron Paramagnetic Resonance (TREPR): This technique can be used to directly observe and characterize short-lived radical intermediates in catalytic cycles, providing valuable mechanistic insights. chinesechemsoc.org
Cavity-Enhanced Polarimetry: This method enables the accurate and unambiguous determination of enantiomeric excess in complex mixtures, even at trace levels and in the gas phase, without the need for calibration. nih.gov
In-situ Magneto-transport Measurements in a Transmission Electron Microscope: This novel approach allows for the concurrent magnetic imaging and high-resolution structural and chemical characterization of the same sample, providing a direct correlation between the material's structure and its properties. researchgate.net
Photothermal Deflection Technique (PDT): PDT can be used to study chiral photothermal effects in nanostructured materials and can help in the characterization of chirality. mdpi.com
These advanced techniques, along with others, will provide a deeper understanding of chiral transformations and facilitate the development of the next generation of asymmetric synthetic methods. researchgate.net
Q & A
Q. What are the most effective laboratory-scale synthesis routes for (1R)-1-(2-methylphenyl)ethan-1-ol?
Answer: The compound can be synthesized via catalytic hydrogenation of the corresponding ketone using chiral catalysts to ensure enantioselectivity. For example, asymmetric reduction of 1-(2-methylphenyl)ethan-1-one with a Ru-based chiral catalyst under hydrogen gas (1–5 atm) at 25–50°C achieves high enantiomeric excess (ee >90%) . Alternatively, iron(II) phthalocyanine (FePC)-catalyzed hydration of alkynes (e.g., 2-methylphenylacetylene) under aerobic conditions follows Markovnikov’s rule, yielding secondary alcohols. Typical reaction conditions include 0.25 mol% FePC, ethanol solvent, and room temperature stirring for 6–24 hours, achieving ~68% yield .
Key Reaction Parameters (FePC Method):
| Parameter | Value |
|---|---|
| Catalyst loading | 0.25 mol% FePC |
| Solvent | Ethanol |
| Temperature | 25°C (ambient) |
| Reaction time | 6–24 hours |
| Yield | 67.8% |
Q. How can the enantiomeric purity of this compound be validated?
Answer: Enantiomeric purity is assessed via chiral HPLC or polarimetry. For HPLC, a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase resolves enantiomers. Polarimetry measures optical rotation ([α]D), with values compared to literature data. Absolute configuration is confirmed by X-ray crystallography using software like WinGX/ORTEP for structural refinement . For example, (1R)-enantiomers exhibit specific rotation ranges (e.g., +15° to +25° in chloroform) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Key signals include a quartet at δ 4.75 ppm (J = 6.45 Hz, CH-OH) and a doublet at δ 1.44 ppm (J = 6.3 Hz, CH3) .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 136 [M⁺]) confirm molecular weight and structure .
- IR Spectroscopy : O-H stretch (~3350 cm⁻¹) and C-O stretch (~1050 cm⁻¹) verify the alcohol functional group .
Advanced Research Questions
Q. How can chiral resolution methods improve the enantioselective synthesis of this compound?
Answer: Diastereomeric salt formation using chiral resolving agents like (+)- or (−)-camphorsulfonic acid (CSA) enhances enantiopurity. For example, treating racemic mixtures with 0.5 equivalents of (−)-(1R)-CSA in acetone selectively crystallizes the (1S)-enantiomer as a diastereomeric salt (>85% de). Subsequent recrystallization achieves >97% de, enabling isolation of the (1R)-enantiomer . This method is cost-effective for small-scale research compared to asymmetric catalysis.
Optimization Tips:
- Use dry solvents to prevent hydrolysis.
- Monitor diastereomer ratios via TLC or HPLC during crystallization.
Q. What strategies address contradictions in reported reaction yields for this compound synthesis?
Answer: Discrepancies in yields (e.g., 68% vs. 90%) arise from variables like catalyst loading, solvent purity, and substrate ratios. To resolve:
Replicate conditions : Ensure exact catalyst preparation (e.g., FePC must be anhydrous) .
Kinetic studies : Track reaction progress via GC or TLC to identify incomplete conversions or side reactions.
Scale effects : Pilot reactions at ≤1 mmol scale to minimize mass transfer limitations .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Functional group modification : Replace the hydroxyl group with amines or halides to assess bioactivity changes. For example, 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol derivatives show neuromodulatory effects .
- Stereochemical probes : Compare (1R)- and (1S)-enantiomers in biological assays to determine chirality-dependent activity.
- Computational modeling : Use DFT calculations to predict electronic effects of substituents (e.g., methyl vs. trifluoromethyl groups) on reactivity .
Example SAR Table:
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| This compound | –OH | 10 μM (Antibacterial) |
| 2-(methylamino)-... | –NHCH₃ | 5 μM (Neuromodulatory) |
| 1-(2-CF₃-phenyl)... | –CF₃ substitution | 15 μM (Antifungal) |
Q. What are the challenges in scaling up biocatalytic synthesis of this compound?
Answer: Biocatalytic methods (e.g., ketoreductases) face:
- Enzyme stability : Denaturation at >30°C reduces activity; use immobilization or thermostable mutants.
- Solvent compatibility : Aqueous-organic biphasic systems improve substrate solubility but require phase optimization.
- Cost : Recombinant enzyme production must be optimized for yield. Recent advances use engineered E. coli strains to express ketoreductases at 20% cellular protein .
Q. How does the 2-methyl substituent influence the physicochemical properties of this compound?
Answer: The 2-methyl group:
- Increases hydrophobicity : LogP increases by ~0.5 compared to unsubstituted 1-phenylethanol, reducing water solubility (<1 mg/mL) .
- Steric effects : Hinders nucleophilic attacks on the adjacent hydroxyl group, stabilizing the compound under basic conditions.
- Crystal packing : Ortho-substitution disrupts π-π stacking, leading to lower melting points (e.g., 25°C vs. 35°C for para-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
